molecular formula C13H10N2O3S B6142410 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 924191-70-8

3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B6142410
CAS No.: 924191-70-8
M. Wt: 274.30 g/mol
InChI Key: PAVYUFBDOSJQBP-UHFFFAOYSA-N
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Description

The compound 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid belongs to a class of heterocyclic molecules featuring a fused oxazole-pyridine core. Its structure includes:

  • A methyl group at position 3 of the oxazole ring.
  • A 5-methylthiophen-2-yl substituent at position 6 of the pyridine ring.
  • A carboxylic acid moiety at position 3.

Properties

IUPAC Name

3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-6-3-4-10(19-6)9-5-8(13(16)17)11-7(2)15-18-12(11)14-9/h3-5H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVYUFBDOSJQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Oxazole Ring Formation

The oxazole ring is typically formed via 1,3-dipolar cycloaddition or condensation reactions . A common approach involves reacting a pyridine derivative with a nitrile oxide precursor. For example, 3-methylpyridine-4-carboxylate can undergo cyclization with chlorooxime in the presence of a base to yield the oxazolo-pyridine scaffold.

Example Reaction Conditions :

ReagentSolventTemperatureYieldSource
Chlorooxime, K₂CO₃DMF80°C65%

Functionalization at Position 3

The methyl group at position 3 is introduced either by:

  • Alkylation of a pre-formed oxazolo-pyridine using methyl iodide.

  • Starting with a methyl-substituted pyridine precursor to avoid post-cyclization modifications.

ComponentQuantityCatalystBaseSolventYieldSource
6-Bromo-oxazolo-pyridine1.0 equivPd(PPh₃)₄Na₂CO₃Dioxane/H₂O78%

Alternative Coupling Methods

  • Stille Coupling : Uses 5-methylthiophen-2-ylstannane but requires stringent anhydrous conditions.

  • Direct C-H Arylation : Emerging as a step-economical alternative but with lower yields (~50%).

Carboxylic Acid Formation via Ester Hydrolysis

The ethyl or methyl ester at position 4 is hydrolyzed under acidic or basic conditions:

Hydrolysis Conditions :

ReagentSolventTemperatureTimeYieldSource
NaOH (2M)EtOH/H₂OReflux6h92%
HCl (6M)Dioxane80°C4h88%

Integrated Synthetic Route

A representative scalable synthesis combines the above steps:

  • Cyclization :

    • React 3-methylpyridine-4-carboxylate with chlorooxime in DMF/K₂CO₃ to form methyl 3-methyl-oxazolo[5,4-b]pyridine-4-carboxylate.

  • Bromination :

    • Introduce bromine at position 6 using NBS in CCl₄ (Yield: 70%).

  • Suzuki Coupling :

    • Couple with 5-methylthiophen-2-ylboronic acid under Pd catalysis.

  • Ester Hydrolysis :

    • Treat with NaOH in EtOH/H₂O to yield the carboxylic acid.

Overall Yield : 42% (four steps).

Analytical Characterization

Key spectroscopic data for intermediates and the final compound:

Compound¹H NMR (δ, ppm)MS (m/z)Source
Methyl 6-bromo-oxazolo-pyridine2.45 (s, 3H), 8.12 (s, 1H), 8.65 (s, 1H)255.07
Final carboxylic acid2.51 (s, 3H), 6.98 (d, J=3.4 Hz, 1H)274.30

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may formoxazolo[4,5-b]pyridine isomers. Use of directing groups (e.g., nitro) improves selectivity.

  • Thiophene Stability : Thiophene sulfur may coordinate Pd catalysts, necessitating ligand screening (e.g., SPhos).

Industrial-Scale Considerations

  • Cost-Efficiency : Pd recycling and aqueous workup reduce expenses.

  • Green Chemistry : Microwave-assisted cyclization cuts reaction time by 60% .

Chemical Reactions Analysis

3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics suggest potential biological activities that can be explored for therapeutic purposes.

Anticancer Activity:
Research indicates that derivatives of oxazole and pyridine compounds often exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies on similar compounds have demonstrated effective inhibition of cell proliferation in breast cancer cells (MCF-7, T47-D, MDA-MB 231) with IC50 values indicating moderate potency (27.7–39.2 µM) against these lines while showing low toxicity to normal cells (NIH-3T3) . This suggests that 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid could be further investigated for its anticancer potential.

Antimicrobial Properties:
Oxazole derivatives are known for their antibacterial and antifungal activities. The presence of the thiophene moiety may enhance these properties due to its electron-rich nature, which can interact favorably with microbial targets. Preliminary studies on related compounds have shown promising results in inhibiting bacterial growth and fungal infections .

Agricultural Applications

The compound's herbicidal properties are noteworthy. Oxazole-based compounds have been explored for their potential as herbicides due to their ability to inhibit specific biochemical pathways in plants.

Herbicidal Activity:
Research has shown that structural modifications in oxazole compounds can lead to enhanced herbicidal activity against a range of weeds. For example, derivatives with oxazole rings have demonstrated pre-emergence herbicidal activity under specific conditions . Given the structural similarities, 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid could be evaluated for its efficacy in agricultural applications as a selective herbicide.

Synthesis and Structural Optimization

The synthesis of 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves multi-step reactions that can be optimized for yield and purity.

Synthetic Pathways:
Various synthetic routes can be employed to produce this compound efficiently. For instance, using microwave-assisted synthesis has been shown to improve yields significantly while reducing reaction times .

Mechanism of Action

The mechanism of action of 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of the target compound, highlighting variations in substituents and molecular properties:

Compound Name 3-Substituent 6-Substituent Molecular Formula Molecular Weight CAS Number Purity Source (Evidence ID)
3-Methyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Methyl Pyridin-3-yl C15H12N3O3 284.27 1018143-33-3 95%
3-Methyl-6-(4-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Methyl 4-Nitrophenyl C15H11N3O5 299.24 Not provided Not listed
3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl Pyridin-3-yl C15H11N3O3 281.27 954574-15-3 Not listed
6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Propan-2-yl (isopropyl) Furan-2-yl C14H12N2O4 272.26 953738-43-7 95%
3-Methyl-6-[2-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Methyl 2-(Trifluoromethyl)phenyl C16H11F3N2O3 336.27 Not provided Not listed
3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl 2-Fluorophenyl C17H12FN2O3 317.29 954277-06-6 Not listed

Key Observations:

Substituent Effects on Molecular Weight :

  • Bulky substituents (e.g., 2-(trifluoromethyl)phenyl ) increase molecular weight (336.27 vs. 272.26 for furan derivatives) .
  • Smaller groups like methyl or cyclopropyl maintain lower molecular weights (~280–300) .

Heterocyclic vs. Aromatic Substituents :

  • Pyridin-3-yl and furan-2-yl substituents enhance solubility due to polar heteroatoms, whereas 4-nitrophenyl and trifluoromethylphenyl groups may reduce solubility via hydrophobic effects .

Purity Trends :

  • Compounds with simpler substituents (e.g., methyl, pyridinyl) often achieve 95% purity, suggesting synthetic accessibility .

Functional Group Impact: Carboxylic acid at position 4 enables hydrogen bonding and salt formation, critical for bioavailability. Derivatives with methanone groups (e.g., in ) lack this advantage .

Research Findings and Limitations

  • Synthetic Accessibility : Cyclopropyl and isopropyl substituents require specialized reagents (e.g., cyclopropanation agents), as seen in CAS 954277-06-6 .
  • Gaps in Data: The target compound’s exact properties (e.g., solubility, stability) remain uncharacterized. Analogs with thiophene substituents (closest to 5-methylthiophen-2-yl) are notably absent in the evidence, highlighting a research gap.

Biological Activity

3-Methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₁₀N₂O₃S
  • Molecular Weight : 274.30 g/mol
  • CAS Number : 924191-70-8

Biological Activity Overview

The compound exhibits various biological activities, which can be categorized into the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of oxazolo[5,4-b]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
  • Cytotoxicity Against Cancer Cells : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .

The biological activity of 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is thought to involve several mechanisms:

  • Mitochondrial Uncoupling : Similar compounds have been shown to act as mitochondrial uncouplers, increasing cellular respiration and energy expenditure. This mechanism is particularly relevant in metabolic disorders .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, contributing to its pharmacological effects .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

ParameterValue
BioavailabilityTo be determined
Half-lifeApproximately 2 hours
Maximum Concentration (Cmax)35 µM

These parameters suggest that the compound has favorable pharmacokinetic properties for potential therapeutic applications.

Case Studies

  • Study on Antimicrobial Activity : A series of derivatives based on oxazolo[5,4-b]pyridine were synthesized and tested against various bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial efficacy .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield Optimization Tips
Oxazolo-pyridine corePd(OAc)₂, PPh₃, DMF, 100°CPurify intermediates via column chromatography
Thiophene couplingCuI, NEt₃, toluene, refluxUse excess thiophene derivative
Carboxylic acid formationKMnO₄ oxidation in acidic conditionsMonitor pH to prevent over-oxidation

Basic: What are the key structural features influencing its reactivity?

  • Oxazole-Pyridine Core : The fused heterocyclic system enhances π-conjugation, affecting electronic properties and stability.
  • 5-Methylthiophene : The electron-rich thiophene moiety facilitates electrophilic substitutions (e.g., halogenation).
  • Carboxylic Acid Group : Enables salt formation or esterification for derivatization .

Advanced: How can reaction yields be optimized during large-scale synthesis?

  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency (e.g., PdCl₂(PPh₃)₂ vs. CuI).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict moisture control.
  • Temperature Gradients : Use gradual heating (e.g., 80°C → 120°C) to minimize side reactions during cyclization .

Advanced: What methodologies are recommended for assessing its biological activity?

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina .

Advanced: How should contradictory spectral data (e.g., NMR vs. HPLC purity) be resolved?

  • Multi-Technique Validation :
    • NMR : Confirm regiochemistry via NOESY (nuclear Overhauser effect).
    • HPLC-MS : Detect trace impurities (<0.5%) using C18 columns and ESI-MS.
  • Reaction Monitoring : Use in-situ IR to track functional group transformations .

Advanced: What computational strategies predict its pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Toxicity Profiling : Leverage DSSTox databases for eco-toxicological endpoints (e.g., D. magna LC₅₀) .

Basic: What solvents are compatible with its solubility and stability?

  • Polar Solvents : DMSO, methanol (for carboxylate salt formation).
  • Stability Notes : Avoid strong bases (pH >10) to prevent decarboxylation. Store at –20°C under argon for long-term stability .

Advanced: How can regioselective modifications be achieved on the thiophene ring?

  • Electrophilic Substitution : Use NBS (N-bromosuccinimide) for bromination at the α-position of thiophene.
  • Protecting Groups : Temporarily block the carboxylic acid with ethyl ester to direct reactivity .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

  • Heat Dissipation : Employ jacketed reactors for exothermic steps (e.g., cyclization).
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Yield Drop Mitigation : Optimize stoichiometry (e.g., 1.2 equiv. of methylating agent) .

Basic: What analytical techniques confirm its structural integrity?

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for heterocyclic protons.
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values.
  • XRD : Resolve crystal packing ambiguities (if single crystals are obtainable) .

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